5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine
Overview
Description
5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with dimethylphosphoryl and methoxy groups
Scientific Research Applications
5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the dimethylphosphoryl and methoxy substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with dimethylphosphoryl chloride in the presence of a base can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The methoxy and dimethylphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction could result in the removal of the dimethylphosphoryl group.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyrazine: Lacks the dimethylphosphoryl group, making it less versatile in certain applications.
5-(Dimethylphosphoryl)pyrazine: Does not have the methoxy group, which may affect its reactivity and binding properties.
2-Aminopyrazine: A simpler structure that lacks both the dimethylphosphoryl and methoxy groups.
Uniqueness
5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine is unique due to the presence of both the dimethylphosphoryl and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
5-dimethylphosphoryl-3-methoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N3O2P/c1-12-7-6(8)9-4-5(10-7)13(2,3)11/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCQXNIKXZDMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1N)P(=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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